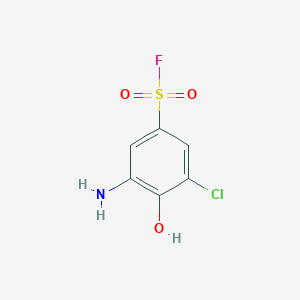
Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- is a chemical compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with amino, chloro, and hydroxy groups. These functional groups confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Chlorination: The benzene ring is chlorinated to introduce a chloro group.
Sulfonylation: The sulfonyl fluoride group is introduced using sulfonyl chloride reagents under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and hydroxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can oxidize the compound.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation can produce sulfonic acids.
Aplicaciones Científicas De Investigación
Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with the hydroxyl group of serine residues in enzymes, forming a stable sulfonyl-enzyme complex. This inhibits the enzyme’s activity, making the compound a potent inhibitor of serine proteases and other enzymes with active site serine residues.
Comparación Con Compuestos Similares
Benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- can be compared with other benzenesulfonyl derivatives such as:
Benzenesulfonyl chloride: Lacks the amino, chloro, and hydroxy groups, making it less versatile in certain reactions.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Benzenesulfonamide derivatives: These compounds have a sulfonamide group instead of a sulfonyl fluoride group, resulting in different chemical properties and biological activities.
The unique combination of functional groups in benzenesulfonyl fluoride, 3-amino-5-chloro-4-hydroxy- makes it distinct from these similar compounds, offering specific advantages in certain applications.
Propiedades
Número CAS |
22243-87-4 |
|---|---|
Fórmula molecular |
C6H5ClFNO3S |
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
3-amino-5-chloro-4-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5ClFNO3S/c7-4-1-3(13(8,11)12)2-5(9)6(4)10/h1-2,10H,9H2 |
Clave InChI |
PKWLEMBXKKJVCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)O)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



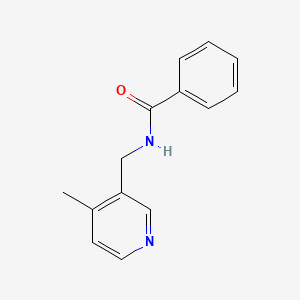
![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
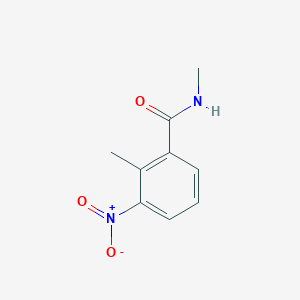

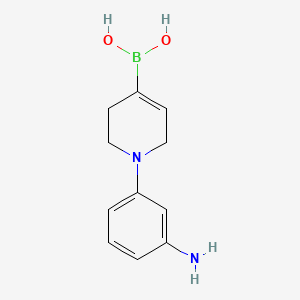

![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)
![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)

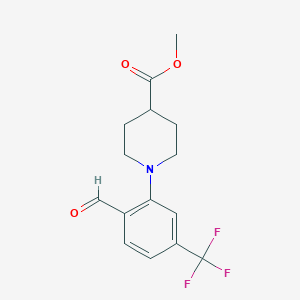

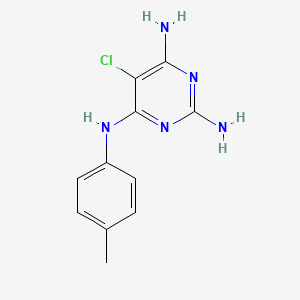
![4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B13990943.png)
